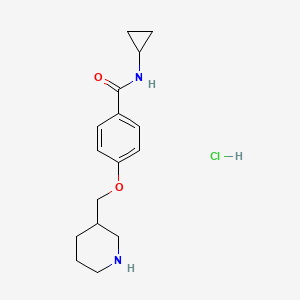
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride
Übersicht
Beschreibung
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride, otherwise known as CP-4PM, is a novel synthetic compound with a range of potential applications in scientific research. CP-4PM is a derivative of benzamide, a class of compounds which are known for their strong binding affinity towards a variety of proteins, and has been found to be particularly effective in the study of G-protein coupled receptors (GPCRs).
Wissenschaftliche Forschungsanwendungen
Anti-acetylcholinesterase Activity
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide enhances this activity. The nitrogen atom's basic quality in piperidine plays a crucial role in activity enhancement. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride is a potent inhibitor of AChE, showing potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonists
Some derivatives are selective serotonin 4 receptor agonists, influencing gastrointestinal motility. They have potential as novel prokinetic agents with reduced side effects. For instance, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide has shown to enhance gastric emptying and defecation in mice (Sonda et al., 2004).
Antibacterial Activity
Benzamide derivatives have been synthesized and their metal complexes evaluated for antibacterial activity. For example, copper complexes of these compounds exhibited better activities against various bacteria compared to free ligands and standard antibiotics like ampicillin and streptomycin (Khatiwora et al., 2013).
Potential Antipsychotic Agents
Certain benzamide derivatives are studied as potential antipsychotic agents. They are evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and their ability to antagonize certain responses in mice. Some derivatives exhibited potent in vivo activities comparable to existing antipsychotic drugs (Norman et al., 1996).
ALK Inhibitors in Cancer Treatment
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors, potentially applicable in cancer treatment. They are assessed for their pharmacokinetics and enzymatic hydrolysis in plasma (Teffera et al., 2013).
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFPGJGRJCKIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



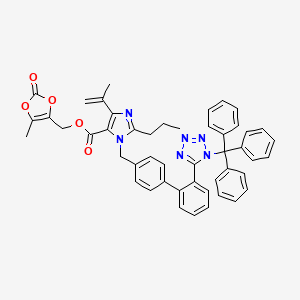
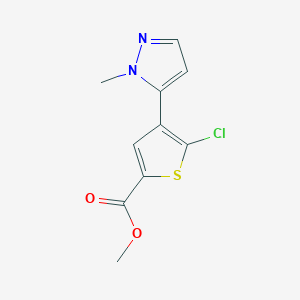
![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)
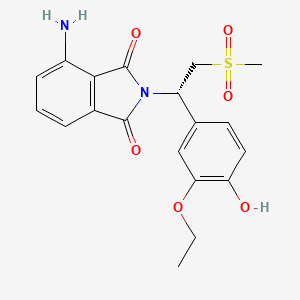
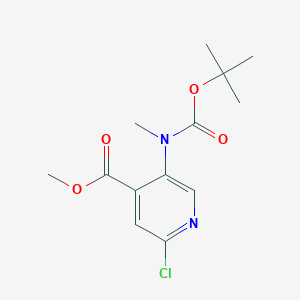
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)
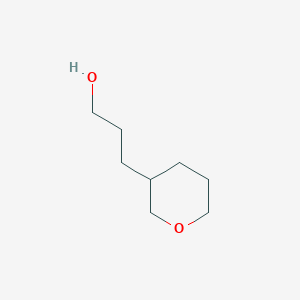

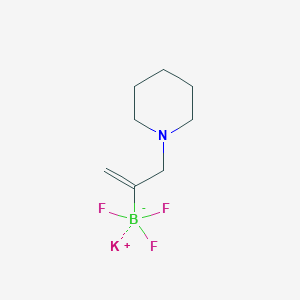
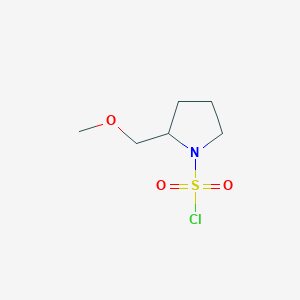
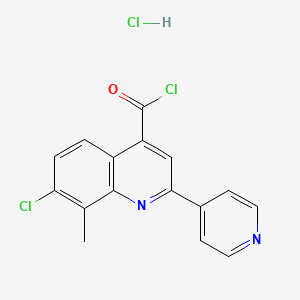
![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)